molecular formula C12H19NO B13287943 N-butyl-2-ethoxyaniline

N-butyl-2-ethoxyaniline

Cat. No.: B13287943
M. Wt: 193.28 g/mol
InChI Key: GKNXLWJHWHAQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-ethoxyaniline is an aromatic amine derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a butyl group (-C₄H₹) attached to the nitrogen atom. This compound belongs to the aniline family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Key structural features influencing its properties include:

  • Ethoxy group: An electron-donating substituent that activates the aromatic ring toward electrophilic substitution.
  • N-butyl chain: A flexible alkyl group that may enhance lipophilicity and alter solubility compared to shorter-chain analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-2-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-3-5-10-13-11-8-6-7-9-12(11)14-4-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

GKNXLWJHWHAQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2-ethoxyaniline can be synthesized through several methods. One common method involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of 2-ethoxyaniline with butyl bromide in the presence of a base like potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is usually achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-butyl-2-ethoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-ethoxyaniline involves its interaction with specific molecular targets. The ethoxy and butyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include the modulation of enzyme activity or the inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare N-butyl-2-ethoxyaniline with structurally related compounds, focusing on substituent effects, physical properties, and synthetic methodologies.

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Data for this compound and Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Synthesis Yield (%)
This compound C₁₂H₁₉NO 193.29 Not reported Butyl (N), Ethoxy (2) -
N1-Butyl-5-chloro-N3-(4-ethoxyphenyl)-4-nitrosobenzene-1,3-diamine (2f) C₁₈H₂₃ClN₄O₂ 362.85 148–150 Butyl, Chloro, Nitroso, Ethoxyphenyl 72
N-Benzyl-4-ethoxyaniline C₁₅H₁₇NO 227.30 Not reported Benzyl (N), Ethoxy (4) -
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ 370.50 Not reported tert-Butyl, Tetrahydrofuranmethoxy -
Key Observations:

Substituent Complexity and Molecular Weight: The presence of a nitroso group (-NO) and chloro substituent in compound 2f significantly increases its molecular weight (362.85 g/mol) compared to this compound (193.29 g/mol). Nitroso groups also introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions . N-Benzyl-4-ethoxyaniline (227.30 g/mol) demonstrates how a benzyl group (bulkier than butyl) increases molecular weight while maintaining a simpler substituent profile .

Electronic Effects :

  • The 2-ethoxy group in this compound acts as an ortho/para-directing substituent, whereas 4-ethoxy in N-benzyl-4-ethoxyaniline directs electrophiles to the para position. This positional difference impacts regioselectivity in further functionalization .
  • Nitroso groups (e.g., in 2f ) are meta-directing and reduce ring electron density, contrasting with the electron-donating ethoxy group .

In contrast, the N-butyl chain in this compound offers moderate lipophilicity without extreme steric effects .

Biological Activity

N-butyl-2-ethoxyaniline, an organic compound classified as an aniline derivative, has garnered attention in scientific research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a butyl group attached to the nitrogen atom of the aniline structure and an ethoxy group attached to the aromatic ring. Its molecular formula is C13H19NC_{13}H_{19}N with a molar mass of approximately 221.3 g/mol. The unique arrangement of substituents enhances its solubility and potential interactions within biological systems, making it valuable for applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains has been noted, indicating potential applications in treating infections.

2. Antioxidant Activity
The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may offer protective effects against cellular damage caused by free radicals .

3. Enzyme Inhibition
this compound has been found to interact with specific enzymes, potentially inhibiting their activity. This interaction may play a role in its therapeutic effects, particularly in metabolic pathways related to disease processes .

The exact mechanisms through which this compound exerts its biological effects involve interactions with molecular targets such as enzymes or receptors. Research suggests that the compound may modulate signaling pathways associated with inflammation and cell survival, contributing to its therapeutic potential .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various aniline derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)
This compound32
Ampicillin16
Ciprofloxacin8

Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its antimicrobial and antioxidant properties suggest potential use in developing new therapeutic agents.
  • Material Science : The compound's unique chemical structure could be leveraged in creating advanced materials with specific functional properties.
  • Biochemical Research : Further studies could elucidate its role in enzyme inhibition and signaling pathways, contributing to our understanding of disease mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.